molecular formula C14H20Cl4I2N2 B1662570 Chlorisondamine diiodide CAS No. 96750-66-2

Chlorisondamine diiodide

Cat. No.: B1662570
CAS No.: 96750-66-2
M. Wt: 611.9 g/mol
InChI Key: FPNVAOZHQUJJJQ-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Chlorisondamine diiodide primarily targets the nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in transmitting signals in the nervous system. They are ionotropic receptors that mediate fast synaptic transmission in the central and peripheral nervous systems.

Mode of Action

This compound acts as a potent antagonist of the nicotinic acetylcholine receptors . It binds to these receptors, blocking the binding of acetylcholine, a neurotransmitter. This prevents the opening of the ion channel and inhibits the flow of sodium ions into the neuron, thereby blocking the generation of action potentials .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic system . By blocking the nicotinic acetylcholine receptors, this compound disrupts the normal functioning of this system, which can lead to various downstream effects depending on the specific location of these receptors in the body .

Pharmacokinetics

Given its potent and long-lasting effects, it is likely that the compound has good bioavailability and can effectively reach its target sites in the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of signal transmission in neurons. By blocking the nicotinic acetylcholine receptors, this compound prevents the generation of action potentials, thereby inhibiting neuronal communication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also target the nicotinic acetylcholine receptors could potentially affect the action of this compound. More research is needed to fully understand these interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorisondamine diiodide can be synthesized by reacting chlorisondamine with iodine in the presence of a suitable solvent. The reaction typically involves the use of organic solvents such as chloroform or acetone . The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the diiodide salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and solvent composition to achieve high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Chlorisondamine diiodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of chlorisondamine, which can have different pharmacological properties .

Scientific Research Applications

Chlorisondamine diiodide has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Chlorisondamine Diiodide: this compound is unique due to its long-lasting and irreversible blockade of nicotinic acetylcholine receptors. Unlike other similar compounds, it provides a more sustained inhibition of nicotine’s central actions, making it a valuable tool in research and potential therapeutic applications .

Biological Activity

Chlorisondamine diiodide, a potent nicotinic acetylcholine receptor (nAChR) antagonist, has been the subject of various studies due to its significant biological activity. This compound is recognized for its role as a ganglion blocker and its ability to antagonize the central actions of nicotine. This article consolidates findings from diverse research studies, presenting detailed insights into its biological activity, mechanisms, and implications for therapeutic applications.

  • Common Name: this compound
  • CAS Number: 96750-66-2
  • Molecular Formula: C₁₄H₂₀Cl₄I₂N₂
  • Molecular Weight: 611.94 g/mol
  • IC50: Approximately 1.6 mM for nAChR antagonism .

This compound operates primarily as a nicotinic antagonist, blocking nAChRs and preventing the action of acetylcholine and nicotine at these receptors. Its long-lasting effects can persist for several weeks after administration . The blockade induced by chlorisondamine is particularly noted in central nervous system (CNS) responses, where it can inhibit the locomotion and rearing behaviors typically stimulated by nicotine .

Biological Effects

  • Central Nervous System:
    • Chlorisondamine has been shown to prevent the rewarding effects of nicotine in animal models. When injected into the cerebral ventricle of rats, it effectively blocks nicotine-induced locomotion, indicating its potential in managing nicotine addiction .
    • The compound requires a significantly higher dose when administered intraperitoneally to achieve similar antagonistic effects as intracerebroventricular administration, leading to considerable side effects that limit its therapeutic use .
  • Inflammation and Immune Response:
    • Research indicates that chlorisondamine exacerbates tissue damage in models of inflammatory bowel disease (IBD). In a study involving trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice, treatment with chlorisondamine resulted in increased myeloperoxidase (MPO) activity and elevated levels of tumor necrosis factor (TNF)-α, suggesting a detrimental role in inflammatory responses .
    • The cholinergic anti-inflammatory pathway was disrupted in models treated with chlorisondamine, which highlights its potential as a modulator of inflammation but also raises concerns about its safety in therapeutic contexts .
  • Ocular Growth:
    • Chlorisondamine has been investigated for its effects on ocular growth and myopia in chicks. It demonstrated significant inhibition of form-deprivation myopia compared to other nicotinic antagonists like mecamylamine, indicating its complex dose-response relationship and potential applications in vision-related disorders .

Study on Nicotinic Antagonism

In a controlled experiment, chlorisondamine was administered to rats to assess its impact on nicotine-induced behaviors. Results indicated that chlorisondamine effectively blocked the increase in locomotion associated with nicotine exposure, providing evidence for its utility in studying addiction mechanisms .

Inflammatory Bowel Disease Model

A study involving TNBS-induced colitis revealed that mice treated with chlorisondamine exhibited heightened inflammation and tissue damage compared to untreated controls. This underscores the compound's role as an antagonist that may aggravate inflammatory conditions rather than alleviate them .

Summary of Findings

Study Focus Outcome
Nicotine AntagonismBlocks locomotion induced by nicotine; potential use in addiction studies .
Inflammatory ResponseExacerbates tissue damage and inflammation in IBD models; increased TNF-α levels observed .
Ocular GrowthInhibits myopia development; most effective among tested nicotinic antagonists .

Properties

IUPAC Name

trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl4N2.2HI/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNVAOZHQUJJJQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582020
Record name 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96750-66-2, 69-27-2
Record name 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-Tetrachloro-2,3-dihydro-2-methyl-2-[2-(trimethylammonio)ethyl]-2H-isoindolium diiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5,6,7-Tetrachloro-1,3-dihydro-2-methyl-2-[2-trimethylammonium)ethyl]-2H-isoindolium diiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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